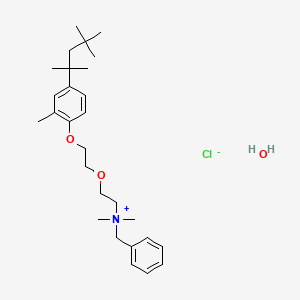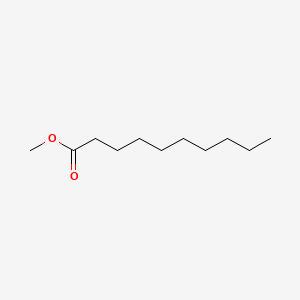
Metoprolol-Säure
Übersicht
Beschreibung
Metoprolol acid is a metabolite of metoprolol, a beta-blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina, and heart failure . Metoprolol acid is formed in the body through the metabolic processes involving the parent compound, metoprolol . This compound plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of metoprolol.
Wissenschaftliche Forschungsanwendungen
Metoprolol acid has several scientific research applications, including:
Pharmacokinetic Studies: It is used to study the metabolism and excretion of metoprolol in the body.
Drug Interaction Studies: Researchers use metoprolol acid to investigate potential drug interactions and their effects on metoprolol metabolism.
Biological Studies: The compound is used in studies related to cardiovascular diseases and the effects of beta-blockers on the heart.
Industrial Applications: Metoprolol acid is used in the development of extended-release formulations of metoprolol.
Wirkmechanismus
Target of Action
Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located predominantly in cardiac tissue . These receptors play a crucial role in regulating heart rate, contractility, and cardiac output .
Pharmacokinetics
Metoprolol is rapidly and almost completely absorbed in the gastrointestinal tract . Due to an extensive first-pass metabolism, the bioavailability of metoprolol is only approximately 50% . Metoprolol is extensively metabolized in the liver, mainly through α-hydroxylation and O-demethylation via various cytochrome P450 enzymes . The major route of excretion for metoprolol and its metabolites is through the kidney, with about 5% of the dose excreted in the urine as the parent drug and the rest as metabolites .
Result of Action
The molecular and cellular effects of metoprolol’s action include a reduction in heart rate and cardiac output, leading to a decrease in blood pressure . At a cellular level, metoprolol has been found to influence the composition of cell membrane phospholipids . It also protects cardiomyocytes from arginine vasopressin-induced senescence .
Action Environment
Environmental factors can influence the action of metoprolol. For instance, metoprolol is considered an emerging contaminant of environmental concern due to its pseudo persistence in wastewater effluents . This environmental presence could potentially influence the compound’s action, efficacy, and stability. Furthermore, studies have shown that metoprolol can be biodegraded under both oxic and anoxic conditions in the environment .
Biochemische Analyse
Biochemical Properties
Metoprolol acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The primary enzyme involved in the metabolism of metoprolol to metoprolol acid is cytochrome P450 2D6 (CYP2D6). This enzyme catalyzes the oxidation of metoprolol, leading to the formation of metoprolol acid. Additionally, cytochrome P450 3A4 (CYP3A4) also contributes to the metabolism of metoprolol, albeit to a lesser extent .
Metoprolol acid interacts with various proteins and biomolecules within the body. For instance, it binds to beta-adrenergic receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This interaction is crucial for the therapeutic effects of metoprolol in managing cardiovascular conditions .
Cellular Effects
Metoprolol acid exerts several effects on different types of cells and cellular processes. In cardiomyocytes, metoprolol acid reduces the excitability of cardiac cells by blocking beta-adrenergic receptors. This leads to a decrease in heart rate and myocardial oxygen demand, which is beneficial in conditions such as angina and myocardial infarction .
In addition to its effects on cardiomyocytes, metoprolol acid also influences other cell types. For example, it has been shown to affect vascular smooth muscle cells by reducing their contractility, leading to vasodilation and a subsequent decrease in blood pressure . Furthermore, metoprolol acid can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of beta-adrenergic receptors and other related proteins .
Molecular Mechanism
The molecular mechanism of action of metoprolol acid involves its binding to beta-adrenergic receptors, specifically the beta-1 adrenergic receptor. By binding to these receptors, metoprolol acid inhibits the action of catecholamines such as adrenaline and noradrenaline, which are responsible for increasing heart rate and contractility .
Metoprolol acid also affects enzyme activity, particularly by inhibiting the activity of adenylate cyclase, an enzyme involved in the production of cyclic adenosine monophosphate (cAMP). This inhibition leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA) and subsequent downstream signaling pathways . Additionally, metoprolol acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of metoprolol acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that metoprolol acid is relatively stable under physiological conditions, with a half-life of approximately 3 to 7 hours . Its degradation can be influenced by factors such as pH, temperature, and the presence of other metabolic enzymes .
Long-term exposure to metoprolol acid in in vitro and in vivo studies has demonstrated its potential to induce adaptive changes in cellular function. For example, chronic treatment with metoprolol acid can lead to upregulation of beta-adrenergic receptors and other compensatory mechanisms in cardiomyocytes . These changes can affect the overall efficacy and safety of metoprolol acid in therapeutic applications.
Dosage Effects in Animal Models
The effects of metoprolol acid can vary with different dosages in animal models. Studies have shown that low to moderate doses of metoprolol acid can effectively reduce heart rate and blood pressure without causing significant adverse effects . High doses of metoprolol acid can lead to toxic effects, such as bradycardia, hypotension, and even cardiac arrest .
Threshold effects have also been observed in animal models, where a certain dosage of metoprolol acid is required to achieve the desired therapeutic effects. Beyond this threshold, increasing the dosage does not significantly enhance the therapeutic benefits but may increase the risk of adverse effects .
Metabolic Pathways
Metoprolol acid is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary pathway involves the oxidation of metoprolol to metoprolol acid by cytochrome P450 2D6 (CYP2D6). Additionally, cytochrome P450 3A4 (CYP3A4) contributes to the metabolism of metoprolol, leading to the formation of other metabolites such as alpha-hydroxymetoprolol and O-demethylmetoprolol .
These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of metoprolol acid. For instance, genetic polymorphisms in CYP2D6 can lead to variations in the metabolism of metoprolol, affecting the levels of metoprolol acid and its therapeutic efficacy .
Transport and Distribution
Metoprolol acid is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream, where it binds to plasma proteins such as albumin. This binding facilitates its distribution to different tissues, including the heart, liver, and kidneys .
Within cells, metoprolol acid can interact with transporters and binding proteins that influence its localization and accumulation. For example, it can be taken up by cardiomyocytes through specific transporters and accumulate in the cytoplasm, where it exerts its therapeutic effects . The distribution of metoprolol acid can also be influenced by factors such as tissue perfusion, membrane permeability, and the presence of other competing molecules .
Subcellular Localization
The subcellular localization of metoprolol acid can affect its activity and function. Studies have shown that metoprolol acid primarily localizes to the cytoplasm of cardiomyocytes, where it interacts with beta-adrenergic receptors and other related proteins . This localization is crucial for its therapeutic effects in reducing heart rate and myocardial oxygen demand.
Additionally, metoprolol acid can undergo post-translational modifications that influence its targeting to specific cellular compartments. For example, phosphorylation of metoprolol acid can enhance its binding to beta-adrenergic receptors and increase its efficacy in inhibiting their activity . These modifications and targeting signals play a significant role in the overall pharmacodynamics of metoprolol acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Metoprolol acid is typically synthesized from metoprolol through a series of chemical reactions. One common method involves the oxidation of metoprolol using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and purification techniques.
Industrial Production Methods: In industrial settings, metoprolol acid is produced using large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Metoprolol acid undergoes various chemical reactions, including:
Oxidation: Metoprolol is oxidized to form metoprolol acid.
Reduction: Metoprolol acid can be reduced back to metoprolol under specific conditions.
Substitution: The compound can undergo substitution reactions with different reagents to form derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired derivative.
Major Products Formed:
Oxidation: Metoprolol acid.
Reduction: Metoprolol.
Substitution: Various metoprolol derivatives.
Vergleich Mit ähnlichen Verbindungen
Atenolol: Another beta-blocker used for similar indications.
Propranolol: A non-selective beta-blocker with a broader range of effects.
Bisoprolol: A selective beta-1 blocker with a longer half-life.
Comparison: Metoprolol acid is unique due to its selective action on beta-1 adrenergic receptors, which minimizes side effects related to beta-2 receptor blockade . Compared to atenolol and bisoprolol, metoprolol acid has a shorter half-life, requiring more frequent dosing . Propranolol, being non-selective, has a wider range of effects but also a higher risk of side effects .
Eigenschaften
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIRTNPJRFRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881080 | |
| Record name | Metoprolol acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-14-4 | |
| Record name | Metoprolol acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoprolol Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6I8U8OX8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)


